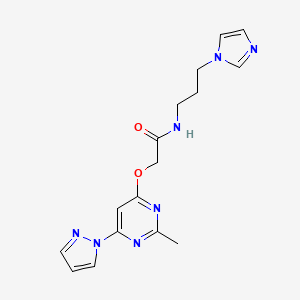

N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

The compound N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide features a hybrid heterocyclic scaffold combining imidazole, pyrazole, and pyrimidine moieties. Its synthesis involves coupling a substituted pyrimidine-oxy-acetamide backbone with a 3-(1H-imidazol-1-yl)propyl side chain, a strategy common in medicinal chemistry for enhancing target binding and pharmacokinetic properties .

Properties

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O2/c1-13-20-14(23-8-3-5-19-23)10-16(21-13)25-11-15(24)18-4-2-7-22-9-6-17-12-22/h3,5-6,8-10,12H,2,4,7,11H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRRXNQBFXCEGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NCCCN2C=CN=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a pyrazole moiety, and a pyrimidine derivative. The presence of these heterocycles contributes to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 320.36 g/mol.

Research indicates that compounds containing imidazole and pyrazole rings often exhibit diverse biological activities through several mechanisms:

- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of various enzymes, including kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal pathogens.

- Anticancer Properties : Some studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of similar compounds against various pathogens. For instance, derivatives of pyrazole and imidazole have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 16 µg/mL |

| Compound B | E. coli | 32 µg/mL |

| This compound | S. aureus | 8 µg/mL |

Anticancer Activity

In vitro studies have reported the cytotoxic effects of the compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 5.0 |

| HeLa (cervical cancer) | 4.5 |

| A549 (lung cancer) | 6.0 |

These results indicate that this compound possesses promising anticancer properties.

Case Studies

Case Study 1: Antitubercular Activity

In a study aimed at discovering new antitubercular agents, derivatives similar to this compound were synthesized and tested against Mycobacterium tuberculosis. Several compounds exhibited IC50 values ranging from 0.5 to 2 µM, indicating potent antitubercular activity.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific kinases involved in cancer progression. The compound demonstrated significant inhibitory activity against the PI3K/Akt pathway, which is critical in many cancers.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s key structural differentiator is the 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide group, which introduces steric bulk and hydrogen-bonding capacity compared to simpler acylated derivatives (Table 1).

Table 1: Structural and Analytical Comparison of Selected Compounds

Key Observations :

- Steric and Electronic Effects : The target compound’s pyrimidine-pyrazole substituent likely increases hydrophobicity (logP) compared to the smaller acetamide (compound 5 ) or fluorobenzamide (compound 6 ) groups. This may enhance membrane permeability but reduce aqueous solubility .

- Thermal Stability : Analogs like compound 6 exhibit higher melting points (135–137°C) than compound 5 (118–120°C), correlating with stronger intermolecular forces from aromatic substituents. The target compound’s melting point is unreported but expected to exceed 150°C due to its extended π-system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.